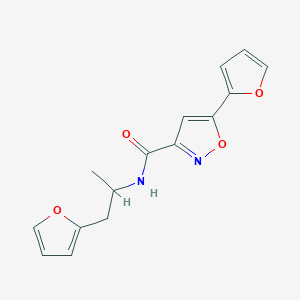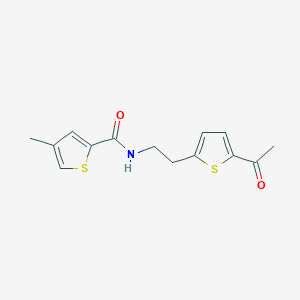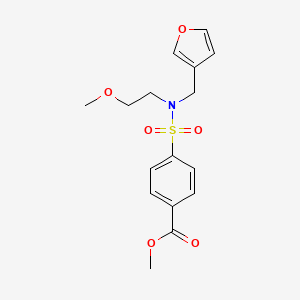
1-(3,4-Dichlorophenyl)-4-octylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-4-octylpiperazine (DCOP) is a synthetic compound that has been used in a variety of scientific research applications. It is a piperazine derivative and is structurally similar to the neurotransmitter serotonin. DCOP has been used in studies to investigate the effects of serotonin on the central nervous system, as well as to examine the effects of serotonin agonists and antagonists on behavior. DCOP is also used in laboratory experiments to study the effects of serotonin on cell growth and development.
Scientific Research Applications
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dichlorophenyl compounds, have been reported to interact with various targets
Mode of Action
Compounds with similar structures have been reported to inhibit photosynthesis . They may interact with their targets, leading to changes in the normal functioning of the target molecules. More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Compounds with similar structures have been reported to affect photosynthesis . They may inhibit the electron transport chain reaction and its conversion of CO2 to carbohydrate precursors
Pharmacokinetics
Compounds with similar structures have been reported to have a slow absorption and long elimination half-life . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Compounds with similar structures have been reported to have antileishmanial and antimalarial activities They may cause changes in the normal functioning of the target molecules, leading to their death
Action Environment
The composition of the water matrix is a key factor for the photofate of similar biocides in various natural waters . More research is needed to understand how environmental factors influence the action of this compound.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4-octylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28Cl2N2/c1-2-3-4-5-6-7-10-21-11-13-22(14-12-21)16-8-9-17(19)18(20)15-16/h8-9,15H,2-7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLWNBYEWNAUOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-4-octylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-methoxy-5-methylphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2844898.png)
![2-(3-methoxybenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2844899.png)
![(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B2844902.png)


![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2844911.png)


![2-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2844914.png)

